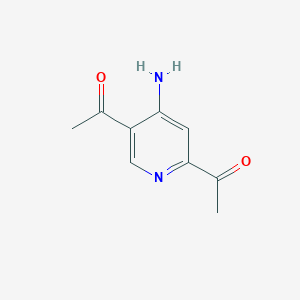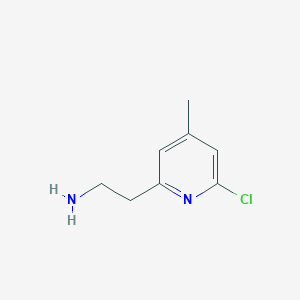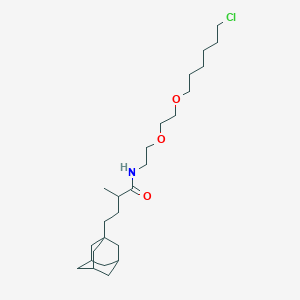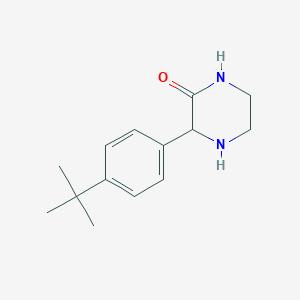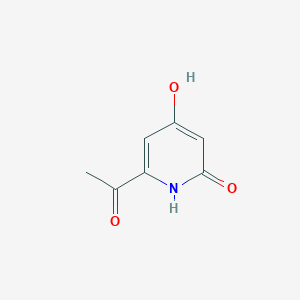
1-(4,6-Dihydroxypyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dihydroxypyridin-2-YL)ethanone: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 6 on the pyridine ring and an ethanone group at position 2. The presence of hydroxyl groups makes it a potential candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxypyridin-2-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,6-Dihydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-2,4,6-trione.
Reduction: Formation of 1-(4,6-dihydroxypyridin-2-yl)ethanol.
Substitution: Formation of 1-(4,6-dialkoxypyridin-2-yl)ethanone or 1-(4,6-diacylpyridin-2-yl)ethanone.
Applications De Recherche Scientifique
Chemistry: 1-(4,6-Dihydroxypyridin-2-YL)ethanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents .
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1-(4,6-Dihydroxypyridin-2-YL)ethanone involves its interaction with molecular targets through its hydroxyl and ethanone groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Hydroxy-2,6-dimethyl-5,6-dihydro-3-pyridinyl)ethanone
- 1-(6-Amino-1,3-benzodioxol-5-yl)-2-chloroethanone
- 1-(5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl)ethanone
Comparison: In contrast, similar compounds may have different substituents that alter their chemical and biological properties .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-acetyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(10)3-7(11)8-6/h2-3H,1H3,(H2,8,10,11) |
Clé InChI |
QCYXBMISGWZIOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


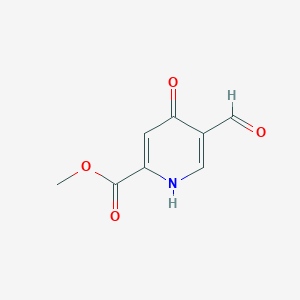
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

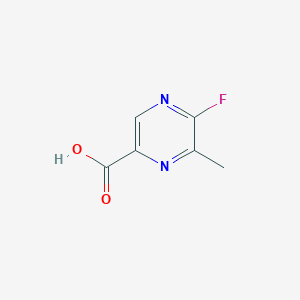
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
